molecular formula C15H30O3 B1204702 2-Methoxytetradecanoic acid CAS No. 340156-63-0

2-Methoxytetradecanoic acid

Cat. No. B1204702
M. Wt: 258.4 g/mol
InChI Key: SVEUDKQPMQGCGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxytetradecanoic acid is a natural product found in Callyspongia fallax with data available.

Scientific Research Applications

Marine Organism Biosynthesis

2-Methoxytetradecanoic acid was identified in the phospholipids of the Caribbean sponge Callyspongia fallax, revealing new possibilities in fatty acid biosynthesis in marine organisms. It's suggested that these methoxylated fatty acids could originate from symbiotic bacteria associated with the sponge (Carballeira & Pagán, 2001).

Antifungal Properties

The synthesized form of 2-methoxytetradecanoic acid displayed antifungal activity against Candida albicans, Aspergillus niger, and Cryptococcus neoformans. It was also noted for being more cytotoxic to C. albicans and A. niger compared to other acids, suggesting its potential as an antifungal agent (Carballeira, Ortiz, Parang, & Sardari, 2004).

Cytotoxicity to Leukemia Cells

A synthetic form of 2-methoxytetradecanoic acid exhibited cytotoxic properties against various leukemia cell lines, indicating a potential role in cancer therapy (Carballeira, Cruz, Orellano, & González, 2003).

Antimycobacterial Potential

2-Methoxytetradecanoic acid, among other methoxylated fatty acids, showed inhibitory effects on Mycobacterium tuberculosis. This suggests a role for these acids as antimicrobial lipids in marine environments, potentially produced by marine sponges or symbiotic bacteria as a defense mechanism (Carballeira, Cruz, Kwong, Wan, & Franzblau, 2004).

properties

CAS RN

340156-63-0

Product Name

2-Methoxytetradecanoic acid

Molecular Formula

C15H30O3

Molecular Weight

258.4 g/mol

IUPAC Name

2-methoxytetradecanoic acid

InChI

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-14(18-2)15(16)17/h14H,3-13H2,1-2H3,(H,16,17)

InChI Key

SVEUDKQPMQGCGQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC(C(=O)O)OC

Canonical SMILES

CCCCCCCCCCCCC(C(=O)O)OC

synonyms

2-methoxytetradecanoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxytetradecanoic acid
Reactant of Route 2
2-Methoxytetradecanoic acid
Reactant of Route 3
2-Methoxytetradecanoic acid
Reactant of Route 4
2-Methoxytetradecanoic acid
Reactant of Route 5
2-Methoxytetradecanoic acid
Reactant of Route 6
Reactant of Route 6
2-Methoxytetradecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.